molecular formula C10H14N2O2 B13217551 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid

Cat. No.: B13217551
M. Wt: 194.23 g/mol
InChI Key: QIWKKDYRRGQXAS-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid: is a heterocyclic compound with a unique structure that combines an imidazole ring fused to an azocine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an imidazole derivative with an azocine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups on the imidazole or azocine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the mechanisms of various biological processes.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride
  • 5H,6H,7H,8H,9H,10H,11H,12H,13H-imidazo[1,2-a]1,5-diazacycloundecane dihydrochloride

Comparison: Compared to similar compounds, 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid is unique due to its specific carboxylic acid functional group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c13-10(14)8-7-11-9-5-3-1-2-4-6-12(8)9/h7H,1-6H2,(H,13,14)

InChI Key

QIWKKDYRRGQXAS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN2C(=NC=C2C(=O)O)CC1

Origin of Product

United States

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